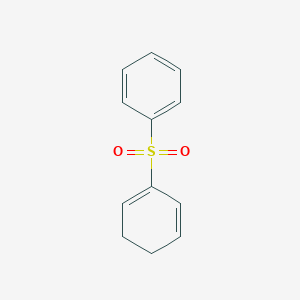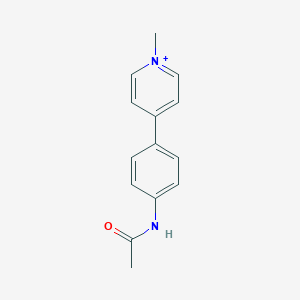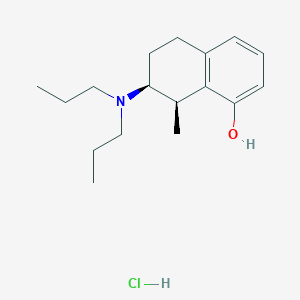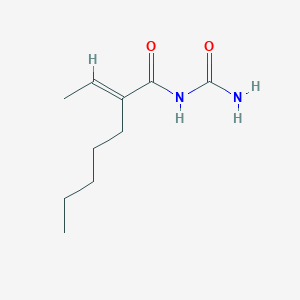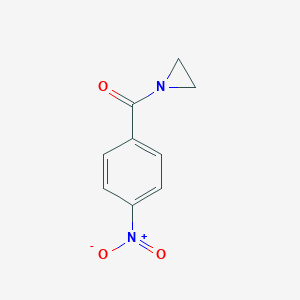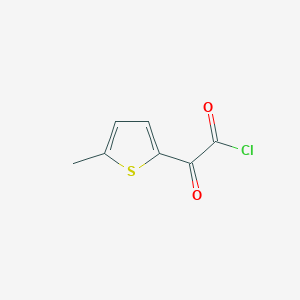![molecular formula C22H31NO3 B011623 2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid CAS No. 110848-62-9](/img/structure/B11623.png)
2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid, commonly known as AT-001, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
AT-001 exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, AT-001 induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. AT-001 also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptors. In neurons, AT-001 protects against oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In cardiovascular disease, AT-001 reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and improving lipid metabolism by activating PPARα.
Biochemical and Physiological Effects:
AT-001 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, AT-001 inhibits cell proliferation, migration, and invasion, and induces apoptosis. In neurons, AT-001 protects against oxidative stress and inflammation, and improves cognitive function. In cardiovascular disease, AT-001 reduces inflammation and improves lipid metabolism, leading to a reduction in atherosclerotic plaque formation.
实验室实验的优点和局限性
One of the advantages of AT-001 for lab experiments is its stability and solubility in various solvents. AT-001 is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of AT-001 is its relatively low potency compared to other compounds with similar therapeutic effects. This may limit its potential for clinical development.
未来方向
There are several future directions for the research and development of AT-001. One potential direction is the development of more potent analogs of AT-001 for enhanced therapeutic effects. Another potential direction is the investigation of the combination of AT-001 with other compounds for synergistic effects. Additionally, the potential use of AT-001 in other disease areas, such as inflammatory diseases and metabolic disorders, should be further explored. Finally, the development of targeted delivery systems for AT-001 may improve its efficacy and reduce potential side effects.
合成方法
The synthesis of AT-001 involves the condensation of 3-methyl-2-butenal with 2,6,6-trimethylcyclohexanone to form a diene intermediate. This intermediate then undergoes a Wittig reaction with methyl 2-[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]acetate to form AT-001.
科学研究应用
AT-001 has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, AT-001 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroprotection, AT-001 has been shown to protect neurons from oxidative stress and inflammation, potentially leading to the development of new treatments for neurodegenerative diseases. In cardiovascular disease, AT-001 has been shown to reduce inflammation and improve lipid metabolism, potentially leading to the development of new treatments for atherosclerosis.
属性
| 110848-62-9 | |
分子式 |
C22H31NO3 |
分子量 |
357.5 g/mol |
IUPAC 名称 |
2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid |
InChI |
InChI=1S/C22H31NO3/c1-16(11-12-19-18(3)10-7-13-22(19,4)5)8-6-9-17(2)14-20(24)23-15-21(25)26/h6,8-9,11-12,14H,7,10,13,15H2,1-5H3,(H,23,24)(H,25,26)/b9-6+,12-11+,16-8+,17-14- |
InChI 键 |
ZETCVMXUHPTVOW-XQSIOCNLSA-N |
手性 SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)NCC(=O)O)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCC(=O)O)C)C |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCC(=O)O)C)C |
同义词 |
N-retinoylglycine N-trans-retinoyl-DL-glycine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




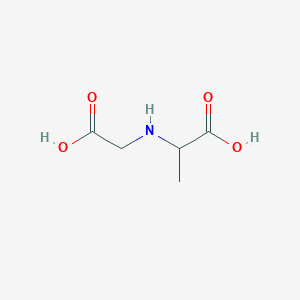
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
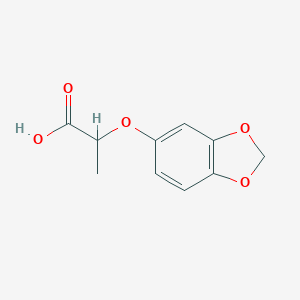

![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
